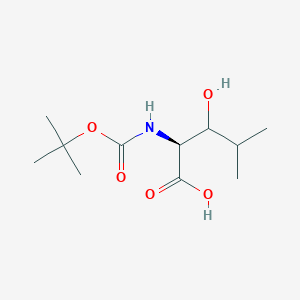
Clorhidrato de 1-amino-N-metilciclo-pentano-1-carboxamida
Descripción general
Descripción
“1-amino-N-methylcyclopentane-1-carboxamide hydrochloride” is a chemical compound with the IUPAC name 1-amino-N-methylcyclopentanecarboxamide hydrochloride . It has a molecular weight of 178.66 .
Molecular Structure Analysis
The InChI code for “1-amino-N-methylcyclopentane-1-carboxamide hydrochloride” is 1S/C7H14N2O.ClH/c1-9-6(10)7(8)4-2-3-5-7;/h2-5,8H2,1H3,(H,9,10);1H . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
“1-amino-N-methylcyclopentane-1-carboxamide hydrochloride” appears as a powder . It has a molecular weight of 178.66 .Aplicaciones Científicas De Investigación
- Se ha demostrado que el uso de clorhidrato de 1-amino-N-metilciclo-pentano-1-carboxamida para incubar suelos induce la abundancia genética que codifica las deaminasas ACC. Estas enzimas pueden descomponer el ACC, lo que potencialmente lleva a un mejor crecimiento de las plantas y una mayor tolerancia al estrés .
- Los microorganismos del suelo, incluidas las bacterias y los hongos, utilizan el ACC como fuente de nitrógeno y carbono. Al estudiar el impacto del this compound en las comunidades microbianas, los investigadores obtienen información sobre los procesos de fijación biológica de nitrógeno .
- American Elements suministra this compound como parte de su catálogo completo de productos de ciencias de la vida. Los investigadores pueden acceder a este compuesto para diversas aplicaciones, incluidas cantidades a granel y materiales personalizados .
Regulación del crecimiento de las plantas y tolerancia al estrés
Fijación biológica de nitrógeno
Ciencia de materiales e investigación en ciencias de la vida
Safety and Hazards
The safety information for “1-amino-N-methylcyclopentane-1-carboxamide hydrochloride” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
1-amino-N-methylcyclopentane-1-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c1-9-6(10)7(8)4-2-3-5-7;/h2-5,8H2,1H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEACORCOKUAGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1(CCCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol](/img/structure/B1531001.png)



![2-methoxy-4-[(E)-2-pyridin-2-ylvinyl]phenol](/img/structure/B1531008.png)

![[(3S,4R)-4-(3-Ethoxyphenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/structure/B1531012.png)
![1-({1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]-piperidin-4-yl}acetyl)piperazine hydrochloride](/img/structure/B1531014.png)

![3-[2-Fluoro-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1531017.png)

